molecular formula C24H24O5 B4576424 ethyl 3-{4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate

ethyl 3-{4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate

Cat. No.: B4576424
M. Wt: 392.4 g/mol
InChI Key: YTMTXNJALFYIKN-JXMROGBWSA-N
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Description

Ethyl 3-{4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate is a useful research compound. Its molecular formula is C24H24O5 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.16237386 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis Methods

  • Chemical Reactions : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been studied for their reactions with S-methylisothiosemicarbazide hydroiodide. These reactions form compounds like 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones upon refluxing in pyridine or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones when refluxed in ethanol, showcasing the chemical versatility and potential for creating novel compounds (Vetyugova et al., 2018).

  • Synthesis of Densely Functionalized 4H-chromene Derivatives : A study details the efficient, one-pot synthesis of medicinally promising ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives through a tandem Michael addition–cyclization reaction. This synthesis method emphasizes the compound's potential in medicinal chemistry (Boominathan et al., 2011).

Applications in Material Science and Pharmaceuticals

  • Investigation of Polymorphism : A study focused on characterizing polymorphic forms of a related compound using techniques like capillary powder X-ray diffraction and solid-state nuclear magnetic resonance. Understanding polymorphism is crucial for the pharmaceutical industry in terms of drug formulation and stability (Vogt et al., 2013).

  • Anticancer Potential : Novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides have shown significant activity against HT-29 colon cancer cell lines and moderate activity against leukemia K562 cell lines, highlighting the compound's relevance in developing anticancer therapies (Abdel‐Aziz et al., 2013).

Properties

IUPAC Name

ethyl 3-[4-methyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-3-27-23(25)14-13-21-17(2)20-12-11-19(16-22(20)29-24(21)26)28-15-7-10-18-8-5-4-6-9-18/h4-12,16H,3,13-15H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMTXNJALFYIKN-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC=CC3=CC=CC=C3)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OC/C=C/C3=CC=CC=C3)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-{4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate
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ethyl 3-{4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate
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ethyl 3-{4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate
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ethyl 3-{4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate
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ethyl 3-{4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate
Reactant of Route 6
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ethyl 3-{4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.